2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole
Description
2-({[1-(3,4-Dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked via a sulfanyl (-S-) bridge to a tetrazole ring substituted with a 3,4-dichlorophenyl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors influenced by halogenated aromatic systems. The compound’s CAS number, 912904-77-9, confirms its identity, and its molecular formula is C₁₀H₇Cl₂N₅S₂ (molecular weight: 348.23 g/mol) .
Properties
Molecular Formula |
C15H9Cl2N5S2 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
2-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H9Cl2N5S2/c16-10-6-5-9(7-11(10)17)22-14(19-20-21-22)8-23-15-18-12-3-1-2-4-13(12)24-15/h1-7H,8H2 |
InChI Key |
MTBYELIUDFSJFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=NN=NN3C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
[3+2] Cycloaddition of Nitriles and Sodium Azide
The 1-(3,4-dichlorophenyl)-1H-tetrazole-5-carbonitrile is prepared by reacting 3,4-dichlorophenyl isocyanide with sodium azide (NaN₃) in acidic media. Zinc chloride (ZnCl₂) in dimethylformamide (DMF) at 110°C for 48 hours yields the tetrazole core. Subsequent reduction of the nitrile to a hydroxymethyl group using lithium aluminum hydride (LiAlH₄) followed by chlorination with thionyl chloride (SOCl₂) produces 5-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-tetrazole.
Key Conditions :
Benzothiazole Thiol Preparation
2-Mercapto-1,3-benzothiazole is synthesized via condensation of 2-aminothiophenol with carbon disulfide (CS₂) under basic conditions.
Oxidative Cyclization
2-Aminothiophenol reacts with CS₂ in aqueous potassium hydroxide (KOH) at 25°C for 4 hours, followed by oxidative aromatization using hydrogen peroxide (H₂O₂) to yield 2-mercapto-1,3-benzothiazole.
Key Conditions :
Coupling via Nucleophilic Substitution
The final step involves reacting 5-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-tetrazole with 2-mercapto-1,3-benzothiazole in the presence of a base.
Base-Mediated Thioether Formation
A mixture of 5-(chloromethyl)tetrazole (1 eq), 2-mercaptobenzothiazole (1.2 eq), potassium carbonate (K₂CO₃, 2 eq), and potassium iodide (KI, 0.1 eq) in DMF is stirred at 60–65°C for 2–4 hours. The reaction proceeds via an SN2 mechanism, with KI enhancing nucleophilicity through phase-transfer catalysis.
Optimized Parameters :
Alternative Microwave-Assisted Synthesis
Microwave irradiation at 100°C for 20 minutes in DMF with triethylamine (Et₃N) as a base reduces reaction time to 30 minutes while maintaining yields of 82–85%.
Purification and Characterization
Isolation Techniques
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 7.45–8.10 (m, 6H, aromatic), 4.65 (s, 2H, SCH₂), 3.90 (s, 1H, tetrazole-CH₂).
-
IR : 2560 cm⁻¹ (S-H stretch), 1605 cm⁻¹ (C=N tetrazole), 1540 cm⁻¹ (benzothiazole ring).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Base-mediated coupling | K₂CO₃, DMF, 60°C, 4h | 88 | 95 |
| Microwave-assisted | Et₃N, DMF, 100°C, 20min | 85 | 93 |
| Phase-transfer catalysis | KI, K₂CO₃, DMSO, 65°C, 3h | 82 | 90 |
Mechanistic Insights
The chloromethyl tetrazole undergoes nucleophilic attack by the deprotonated thiol group of benzothiazole, facilitated by K₂CO₃. KI enhances reactivity via iodide ion exchange, reducing activation energy. Steric hindrance from the 3,4-dichlorophenyl group necessitates polar aprotic solvents (DMF/DMSO) to stabilize transition states.
Scalability and Industrial Adaptations
A pilot-scale synthesis (13.6 kg batch) using trityl-protected intermediates in DMF achieved 78% yield after deprotection with HCl. Continuous-flow systems reduce reaction times to 15 minutes by maintaining optimal temperature gradients.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the benzothiazole ring can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazoles.
Scientific Research Applications
Anticancer Activity
Several studies have demonstrated the anticancer potential of benzothiazole derivatives, including those containing tetrazole groups.
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including breast and lung cancer cells.
- Case Study : A study indicated that thiazole and tetrazole derivatives exhibited significant cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells, highlighting their potential as anticancer agents .
Antimicrobial Activity
Research has also pointed to the antimicrobial properties of benzothiazole derivatives.
- Broad Spectrum Efficacy : Compounds derived from benzothiazoles have shown activity against Gram-positive and Gram-negative bacteria. For example, thiazole derivatives were reported to exhibit MIC values comparable to standard antibiotics like vancomycin .
- Specific Findings : In particular, derivatives with halogen substitutions demonstrated enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticonvulsant Properties
The anticonvulsant activity of thiazole-containing compounds has been well-documented.
- Research Findings : Compounds bearing the thiazole ring have been tested in various models (e.g., maximal electroshock seizure model) showing significant anticonvulsant effects at lower doses than traditional medications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazole derivatives.
- Key Factors : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances biological activity. Additionally, modifications on the thiazole and tetrazole rings can lead to improved potency against specific biological targets .
Potential for Drug Development
Given its diverse pharmacological profile, 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole presents a promising scaffold for drug development.
Mechanism of Action
The mechanism of action of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation and cancer cell proliferation .
Comparison with Similar Compounds
5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole (CAS 338978-71-5)
- Structure : Replaces the benzothiazole core with a 1,2,3-thiadiazole ring and substitutes the tetrazole with a methyl group.
- Properties : Molecular formula C₉H₆Cl₂N₂S₂ (MW: 293.20 g/mol). The absence of a tetrazole reduces hydrogen-bonding capacity compared to the target compound.
({[1-(3,4-Dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic Acid (CAS 912904-95-1)
- Structure : Shares the 3,4-dichlorophenyl-tetrazole-sulfanyl motif but replaces benzothiazole with an acetic acid group.
- Properties: Molecular formula C₁₀H₈Cl₂N₄O₂S (MW: 319.17 g/mol).
2-({[1-(3,4-Dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide (CAS 912904-92-8)
- Structure : Similar to the target compound but substitutes benzothiazole with an acetamide-phenyl group.
- Properties : Molecular formula C₁₆H₁₃Cl₂N₅OS (MW: 394.3 g/mol). The acetamide group may enhance metabolic stability but reduce membrane permeability compared to benzothiazole .
Functional Analogues with Benzothiazole or Thiadiazole Cores
5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole (D011-3373)
- Structure : Benzimidazole core with a sulfanyl-ether chain.
- Activity: Benzimidazoles exhibit antiviral and antiparasitic properties.
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide
- Structure : Combines a thiadiazole ring with a piperidine-acetamide side chain.
- Activity : Thiadiazole derivatives like this are reported as diuretics or anticonvulsants. The piperidine group may enhance CNS penetration, contrasting with the target compound’s dichlorophenyl-tetrazole motif .
Comparative Analysis of Key Properties
Research Findings and Mechanistic Insights
- HDAC Inhibition Potential: Molecular docking studies of structurally related dichlorophenyl-tetrazole derivatives (e.g., compound 5h in ) show interactions with histone deacetylases (HDACs), particularly HDAC7, via hydrophobic contacts with the dichlorophenyl group and hydrogen bonds with the tetrazole . The target compound’s benzothiazole core may further enhance binding through planar aromatic interactions.
- Metabolic Stability : Compounds like 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide (CAS 912904-92-8) exhibit improved metabolic stability due to the acetamide group, suggesting that modifications to the benzothiazole core could optimize pharmacokinetics .
- Antimicrobial Activity : Thiadiazole derivatives (e.g., CAS 338978-71-5) highlight the role of sulfur-containing heterocycles in disrupting microbial enzyme function, though the target compound’s tetrazole may offer additional mechanisms .
Biological Activity
The compound 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a tetrazole ring, a benzothiazole moiety, and a dichlorophenyl group, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The IUPAC name for this compound is 2-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one . The molecular formula is , with a molecular weight of approximately 392.22 g/mol. The presence of multiple heterocycles and halogen substituents suggests significant reactivity and potential interactions with biological targets.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context being studied.
Biological Activity Overview
Research indicates that compounds containing benzothiazole and tetrazole moieties often exhibit a range of biological activities including:
- Antitumor Activity : Studies have shown that related benzothiazole derivatives demonstrate significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and human leukemia (Jurkat) cells .
- Antimicrobial Properties : Benzothiazole derivatives have been reported to possess antibacterial properties against Gram-positive and Gram-negative bacteria. For example, some derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.7 μg/mL against certain bacterial strains .
- Anticholinesterase Activity : The compound's potential as an anticholinesterase agent has been explored, indicating possible applications in treating neurodegenerative diseases like Alzheimer's .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity against A549 cells | |
| Antimicrobial | Effective against Micrococcus luteus | |
| Anticholinesterase | Potential for neuroprotective applications |
Case Study: Antitumor Activity
In a study evaluating the antitumor effects of various benzothiazole derivatives, the compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. Flow cytometry analysis revealed that the mechanism of cell death was predominantly apoptotic, with increased levels of apoptotic markers observed in treated cells compared to controls .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups (such as chlorines) on the phenyl ring enhances the antiproliferative activity of benzothiazole derivatives. The hydrophobic interactions provided by the benzothiazole moiety are crucial for binding to target proteins involved in cell proliferation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
